molecular formula C14H20N4O3S B3035084 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide CAS No. 299920-43-7

3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide

Cat. No.: B3035084
CAS No.: 299920-43-7
M. Wt: 324.4 g/mol
InChI Key: IMARIUUQIFRKHK-UHFFFAOYSA-N
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Description

3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide is a useful research compound. Its molecular formula is C14H20N4O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kv1.3 Ion Channel Inhibition

A significant application of compounds structurally related to 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide is their potent inhibitory activity against Kv1.3, a voltage-gated potassium channel. Research has demonstrated the synthesis and efficacy of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs, showing similar potency to known Kv1.3 inhibitors in IonWorks patch clamp assay conditions (Haffner et al., 2010). Additionally, certain compounds within this group have been advanced as potential tool compounds for in vivo validation studies, indicating their relevance in biomedical research (Haffner et al., 2010).

Antibacterial Activity

Another crucial area of application is in the field of antimicrobial activity. Several compounds synthesized from 4-hydroxy-1,2-benzothiazine-1,1-dioxides showed marked activity against bacteria like Bacillus subtilis, demonstrating their potential as antibacterial agents (Zia-ur-Rehman et al., 2006).

Microwave Assisted Synthesis and Antimicrobial Properties

The use of microwave-assisted synthesis methods has been applied to create 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, starting from sodium saccharin. These synthesized compounds exhibited moderate to significant anti-microbial activities, including anti-bacterial and anti-fungal properties (Ahmad et al., 2011).

Synthesis of Biologically Active Compounds

The creation of potentially biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides showcases the adaptability of these compounds in biomedical applications. These compounds have been evaluated for their antibacterial and DPPH radical scavenging activities, reflecting their potential in both medicinal and biochemical research (Zia-ur-Rehman et al., 2009).

Properties

IUPAC Name

3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N,N-diethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-3-17(4-2)13(19)9-10-18(15)14-11-7-5-6-8-12(11)22(20,21)16-14/h5-8H,3-4,9-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMARIUUQIFRKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
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3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
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3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
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3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
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3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
Reactant of Route 6
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide

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